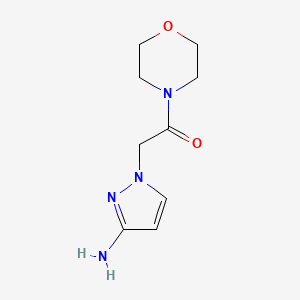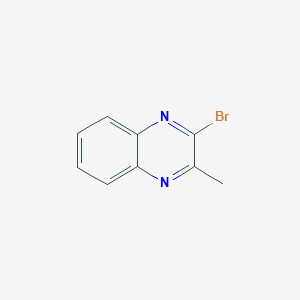![molecular formula C12H16BrNO2Si B1525544 2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile CAS No. 1273671-42-3](/img/structure/B1525544.png)
2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile
Vue d'ensemble
Description
2-(3-Bromo-4-methoxyphenyl)-2-[(trimethylsilyl)oxy]acetonitrile (BMSO) is a silyl ether compound that is used in a variety of chemical and biochemical applications. BMSO is a versatile reagent that has been used in organic synthesis, drug discovery, and various biochemical and physiological studies. BMSO has been found to be a useful reagent in the synthesis of various organic compounds, such as amines, alcohols, and esters. Additionally, BMSO has been used in the synthesis of various biologically active compounds, such as antibiotics, hormones, and drugs.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Silyl Furans Synthesis : Nakayama et al. (1991) explored the halodesilylation of 2-trimethylsilyl-3,4-bis(methoxycarbonyl)furans, revealing the production of corresponding 2-halo-3,4-bis(methoxycarbonyl)furans via chloro-, bromo-, and iododesilylation in good yields (Nakayama, Harigaya, Okamoto, & Tanaka, 1991).
- Aryl Enol Radical Cation Generation : Schepp (2004) demonstrated the formation of the enol radical cation of 4-methoxyphenylacetone, which is relatively long-lived in acidic acetonitrile, indicating its potential use in radical cation chemistry (Schepp, 2004).
- Concise Synthesis of Hydroxyphenylacetonitriles : Wu et al. (2014) developed a synthesis method for 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide and o-quinone methides, offering a pathway to benzofuranones (Wu, Gao, Chen, & Zhou, 2014).
- Synthesis of α-Arylgyloxylates : Showalter and Haskell (1981) utilized heteroaryl[(trimethylsilyl)oxy]acetonitrile intermediates in a novel synthetic strategy for α-hydroxy- and α-ketoarylalkanoates (Showalter & Haskell, 1981).
Propriétés
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-2-trimethylsilyloxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2Si/c1-15-11-6-5-9(7-10(11)13)12(8-14)16-17(2,3)4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLJWUFQHHZIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)O[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)



![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)


![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)

![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)



![N,N-dimethyl-1-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]sulfanyl}formamide](/img/structure/B1525484.png)